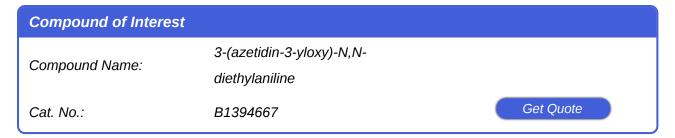


Spectroscopic Analysis of 3-(azetidin-3-yloxy)-N,N-diethylaniline: A Technical Overview

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For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the spectroscopic characterization of **3-(azetidin-3-yloxy)-N,N-diethylaniline**. Extensive searches of public chemical and spectroscopic databases did not yield specific experimental Nuclear Magnetic Resonance (NMR), Infrared (IR), or Mass Spectrometry (MS) data for this particular compound. This suggests that while the molecule may be synthesized, its detailed spectroscopic properties are not widely published.

In lieu of specific data for the target compound, this document provides a detailed spectroscopic analysis of a key structural component, N,N-diethylaniline. This information can serve as a valuable reference for researchers involved in the synthesis and characterization of **3-(azetidin-3-yloxy)-N,N-diethylaniline**, as the signals from the N,N-diethylaniline moiety are expected to be a major component of the final compound's spectra.

Spectroscopic Data for N,N-diethylaniline

The following tables summarize the available spectroscopic data for N,N-diethylaniline, a primary structural precursor to the requested molecule.

Table 1: ¹H NMR Data for N,N-diethylaniline



Chemical Shift (ppm)	Multiplicity	Integration	Assignment
7.29 - 7.11	m	2H	Ar-H (meta)
6.71 - 6.54	m	3H	Ar-H (ortho, para)
3.37 - 3.21	q	4H	N-CH ₂ -CH ₃
1.14	t	6H	N-CH ₂ -CH ₃

Solvent: CDCl₃, Frequency: 90 MHz. Data is illustrative and may vary slightly based on experimental conditions.

Table 2: 13C NMR Data for N,N-diethylaniline

Chemical Shift (ppm)	Assignment
147.5	Ar-C (quaternary, C-N)
129.2	Ar-C (CH, meta)
115.8	Ar-C (CH, para)
112.1	Ar-C (CH, ortho)
44.2	N-CH₂-CH₃
12.6	N-CH₂-CH₃

Solvent: CDCl₃. Data is illustrative and may vary slightly based on experimental conditions.

Table 3: Key IR Absorption Bands for N,N-diethylaniline



Wavenumber (cm ⁻¹)	Intensity	Bond Vibration
3050 - 3000	Medium	C-H stretch (aromatic)
2971 - 2871	Strong	C-H stretch (aliphatic)
1598, 1508	Strong	C=C stretch (aromatic ring)
1355	Strong	C-N stretch (aromatic amine)
746, 694	Strong	C-H bend (out-of-plane, aromatic)

Sample Phase: Liquid film.

Table 4: Mass Spectrometry (MS) Data for N,N-

diethylaniline

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m/z	Relative Intensity (%)	Assignment
149	100	[M]+ (Molecular Ion)
134	~80	[M-CH ₃] ⁺
106	~40	[M-C ₂ H ₅ N] ⁺
77	~30	[C ₆ H ₅] ⁺

Ionization Method: Electron Ionization (EI).

General Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data, which would be applicable to the characterization of **3-(azetidin-3-yloxy)-N,N-diethylaniline**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a clean, dry NMR tube.
- Instrumentation: Utilize a high-field NMR spectrometer (e.g., 300, 400, or 500 MHz).



· Data Acquisition:

- ¹H NMR: Acquire a proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a 30-45° pulse angle.
- ¹³C NMR: Acquire a carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans and a longer relaxation delay (2-5 seconds) are typically required compared to ¹H NMR.
- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as a reference.

Infrared (IR) Spectroscopy

- Sample Preparation:
 - Liquid Samples: Apply a thin film of the neat liquid between two KBr or NaCl plates.
 - Solid Samples: Prepare a KBr pellet by grinding a small amount of the solid sample with dry KBr powder and pressing the mixture into a thin, transparent disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).
 Acquire a background spectrum of the empty sample holder or pure solvent, which is then automatically subtracted from the sample spectrum.
- Data Analysis: Identify characteristic absorption bands and assign them to specific functional groups within the molecule.

Mass Spectrometry (MS)

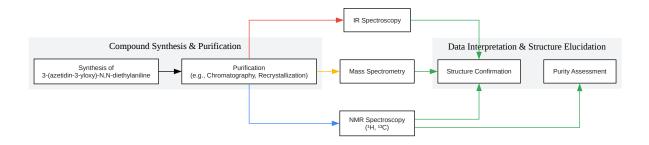
• Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).



- Instrumentation: Employ a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) for polar molecules or Electron Ionization (EI) for more volatile, less polar compounds.
- Data Acquisition: Introduce the sample into the ion source. For ESI, the sample is typically
 infused via a syringe pump or injected through an HPLC system. For EI, the sample is
 introduced via a direct insertion probe or a gas chromatograph. Acquire the mass spectrum
 over a relevant m/z range.
- Data Analysis: Determine the molecular weight from the molecular ion peak ([M]⁺ or [M+H]⁺).
 Analyze the fragmentation pattern to deduce structural information about the molecule.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a novel chemical compound.



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